N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an intriguing organic compound that has generated considerable interest in the scientific community
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis. Here's an outline of a possible synthetic route:
Formation of Furan-2-yl-1,2,4-oxadiazole:
Start with the reaction between furan-2-carboxylic acid hydrazide and an appropriate nitrile under dehydrating conditions to form the 1,2,4-oxadiazole ring.
The reaction conditions generally include a dehydrating agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine at elevated temperatures.
Formation of the Phenyl Intermediate:
Perform a Friedel-Crafts alkylation reaction to attach the 1,2,4-oxadiazol-5-ylmethyl group to a phenyl ring.
This step can employ reagents such as aluminum chloride (AlCl₃) as a catalyst in an inert solvent like dichloromethane.
Cyclopentanecarboxamide Derivative:
Synthesize the cyclopentanecarboxylic acid derivative, followed by converting it into the corresponding amine.
This process may involve standard amide formation techniques using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Final Coupling:
Couple the furan-2-yl-1,2,4-oxadiazole-substituted phenyl intermediate with the cyclopentanecarboxamide moiety.
Use standard peptide coupling conditions for this step, possibly involving reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
The industrial production of this compound would scale up the laboratory methods while ensuring efficiency and yield optimization. This process would involve automated systems and continuous flow reactors to enhance reaction rates and consistency. Industrial synthetic methods would also need to incorporate rigorous quality control measures to ensure the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo several types of reactions, including:
Oxidation: Reacts with common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
Reduction: Subject to reduction by agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas over a palladium catalyst.
Substitution: Participates in nucleophilic and electrophilic substitution reactions due to the presence of heteroatoms and aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures.
Major Products
Oxidation Products: Functionalized carboxylic acids or aldehydes.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a versatile intermediate in the preparation of novel heterocyclic compounds and functional materials.
Biology
Biologically, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits potential antibacterial and antifungal properties due to its heterocyclic structure, making it a candidate for drug discovery and development.
Medicine
Medicinally, research focuses on its potential as a therapeutic agent. Studies are exploring its efficacy in treating various conditions, such as infections and inflammatory diseases, by modulating specific biochemical pathways.
Industry
Industrially, this compound can be used in the manufacture of advanced polymers and materials with enhanced properties, such as conductivity, flexibility, and thermal stability
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The detailed mechanism involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with target proteins, affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1,3,4-Oxadiazol-2-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
2-(2-Furyl)-5-(phenylmethyl)-1,3,4-oxadiazole.
Uniqueness
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its multi-functional nature, incorporating diverse aromatic and heterocyclic systems within a single molecule. This structural diversity allows it to exhibit a range of chemical reactivities and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-22(23(11-3-4-12-23)19-10-6-14-30-19)24-17-8-2-1-7-16(17)15-20-25-21(26-29-20)18-9-5-13-28-18/h1-2,5-10,13-14H,3-4,11-12,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEGQUVSMARRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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